Iguratimod Impurity 10 is a chemical compound associated with Iguratimod, a drug primarily used for the treatment of rheumatoid arthritis. This impurity is significant in pharmaceutical contexts as it can affect the efficacy and safety profiles of the drug. Understanding impurities like Iguratimod Impurity 10 is crucial for ensuring the quality of pharmaceutical products.
Iguratimod Impurity 10 is derived from the synthesis and degradation processes of Iguratimod. It can be formed during the manufacturing process or as a by-product of metabolic processes in biological systems. The characterization and quantification of this impurity are essential for regulatory compliance and product safety.
Iguratimod Impurity 10 falls under the category of pharmaceutical impurities, specifically classified as a minor impurity related to the active pharmaceutical ingredient (API) Iguratimod. Its identification and quantification are vital for quality control in drug formulation.
The synthesis of Iguratimod, and consequently its impurities, has been extensively studied. Traditional methods involve several steps, including nucleophilic substitution reactions, reduction processes, and cyclization. For instance, one method involves:
These processes can lead to various impurities, including Iguratimod Impurity 10.
The synthesis typically requires controlled conditions to minimize unwanted by-products. High-performance liquid chromatography (HPLC) methods are often employed to monitor the synthesis process, ensuring that impurities are identified and quantified effectively .
The molecular structure of Iguratimod Impurity 10 can be inferred from its relationship to Iguratimod itself, which is an aromatic heterocyclic compound belonging to the chromone class. The specific structural features of Iguratimod Impurity 10 may include variations in functional groups or side chains compared to the parent compound.
While specific structural data for Iguratimod Impurity 10 may not be widely available, its characterization typically involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular structure and confirm its identity .
Iguratimod Impurity 10 may participate in various chemical reactions typical for pharmaceutical compounds:
Understanding these reactions is crucial for predicting how this impurity behaves in biological systems and during storage or formulation of Iguratimod-containing products.
Iguratimod Impurity 10 likely shares some physical properties with Iguratimod, such as solubility in organic solvents and stability under specific pH conditions.
Chemical properties would include reactivity towards acids or bases, stability under light exposure, and potential interactions with other compounds in formulations. Analytical methods such as HPLC are employed to determine these properties accurately .
Iguratimod Impurity 10 serves several important roles in scientific research:
Iguratimod (chemically designated as N-[(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl] methanesulfonamide) is a disease-modifying antirheumatic drug used for rheumatoid arthritis management. Within its manufacturing process, Iguratimod Impurity 10 (designated as N-[2-[2-Hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]formamide) emerges as a critical process-related impurity requiring stringent control. Its identification and quantification are essential for drug safety and regulatory compliance, reflecting broader pharmaceutical imperatives for impurity profiling [1] [5].
Process-related impurities originate from synthetic intermediates, unreacted starting materials, or side reactions during active pharmaceutical ingredient (API) synthesis. Iguratimod Impurity 10 arises from incomplete formylation or hydrolysis during the final stages of Iguratimod synthesis. Specifically, it is structurally characterized as an open-ring intermediate preceding cyclization into the chromene core of Iguratimod [1] [5]. The presence of this impurity above threshold limits can compromise API purity, alter pharmacological activity, and introduce unforeseen toxicological risks. Studies demonstrate that process impurities like Impurity 10 necessitate targeted optimization of reaction conditions (e.g., temperature, pH, and reagent stoichiometry) to minimize formation. For example, incomplete purification during downstream processing may elevate Impurity 10 levels, directly impacting batch quality and yield [1].
Table 1: Origins and Impact of Process-Related Impurities in Iguratimod Synthesis
Impurity Designation | Formation Pathway | Impact on API Quality |
---|---|---|
Impurity 10 | Incomplete cyclization or hydrolysis | Reduces chromatographic purity; potential antagonist activity |
IMP-I (Methyl derivative) | Methyl iodide residue during methylation | Alters structural integrity; may increase cytotoxicity |
IMP-IV (Acetamidine) | Byproduct interaction during purification | Compromises stability; enhances degradation |
Global regulatory guidelines, including ICH Q3A(R2) and ICH Q11, mandate rigorous identification, reporting, and control of impurities exceeding thresholds of 0.10% in APIs. Iguratimod Impurity 10 falls under the "identified impurity" category, requiring structural confirmation, toxicological assessment, and specification limits in commercial batches [1] [6]. Regulatory submissions must include validated analytical methods capable of detecting Impurity 10 at levels as low as 0.05%, alongside qualification data demonstrating its safety at proposed limits. The FDA and EMA emphasize risk-based controls, necessitating manufacturers to implement in-process checks during synthesis (e.g., reaction time optimization and intermediate purification) to suppress Impurity 10 formation. Non-compliance may result in rejected drug applications or recalls, underscoring the materiality of impurity profiling in pharmaceutical quality systems [1] [2].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4